2-(2-Methylcyclopentyl)ethyl oxazole-4-carboxylate 2-(2-Methylcyclopentyl)ethyl oxazole-4-carboxylate
Brand Name: Vulcanchem
CAS No.:
VCID: VC17256585
InChI: InChI=1S/C12H17NO3/c1-9-3-2-4-10(9)5-6-16-12(14)11-7-15-8-13-11/h7-10H,2-6H2,1H3
SMILES:
Molecular Formula: C12H17NO3
Molecular Weight: 223.27 g/mol

2-(2-Methylcyclopentyl)ethyl oxazole-4-carboxylate

CAS No.:

Cat. No.: VC17256585

Molecular Formula: C12H17NO3

Molecular Weight: 223.27 g/mol

* For research use only. Not for human or veterinary use.

2-(2-Methylcyclopentyl)ethyl oxazole-4-carboxylate -

Specification

Molecular Formula C12H17NO3
Molecular Weight 223.27 g/mol
IUPAC Name 2-(2-methylcyclopentyl)ethyl 1,3-oxazole-4-carboxylate
Standard InChI InChI=1S/C12H17NO3/c1-9-3-2-4-10(9)5-6-16-12(14)11-7-15-8-13-11/h7-10H,2-6H2,1H3
Standard InChI Key BKFTYARBXYTZHL-UHFFFAOYSA-N
Canonical SMILES CC1CCCC1CCOC(=O)C2=COC=N2

Introduction

Structural and Molecular Characteristics of 2-(2-Methylcyclopentyl)ethyl Oxazole-4-carboxylate

Molecular Architecture

The core structure of 2-(2-methylcyclopentyl)ethyl oxazole-4-carboxylate consists of a five-membered oxazole ring substituted at the 4-position with a carboxylate ester and at the 2-position with a 2-(2-methylcyclopentyl)ethyl group. The oxazole ring (C₃H₃NO) is aromatic, with delocalized π-electrons contributing to its stability. The 2-(2-methylcyclopentyl)ethyl substituent introduces steric bulk and hydrophobicity, which may influence solubility and reactivity.

By analogy to ethyl 2-(cyclopentylmethyl)-4-methyl-1,3-oxazole-5-carboxylate (C₁₃H₁₉NO₃) , the molecular formula of 2-(2-methylcyclopentyl)ethyl oxazole-4-carboxylate is likely C₁₄H₂₁NO₃. This estimation accounts for the additional methyl group on the cyclopentane ring and the extended ethyl chain.

Table 1: Comparative Molecular Properties of Related Oxazole Derivatives

CompoundMolecular FormulaMolecular Weight (g/mol)Density (g/cm³)Boiling Point (°C)
2,4,5-Trimethyl-1,3-oxazole C₆H₉NO111.141.0 ± 0.1133.5 ± 0.0
Ethyl 2-methyloxazole-4-carboxylate C₇H₉NO₃155.15--
Ethyl 2-(cyclopentylmethyl)-4-methyl-1,3-oxazole-5-carboxylate C₁₃H₁₉NO₃237.30--

Spectroscopic and Computational Insights

The SMILES notation for ethyl 2-(cyclopentylmethyl)-4-methyl-1,3-oxazole-5-carboxylate is CCOC(=O)C1=C(N=C(O1)CC2CCCC2)C , which provides a template for predicting the structure of 2-(2-methylcyclopentyl)ethyl oxazole-4-carboxylate. Key features include:

  • Oxazole ring: Characteristic IR absorption bands at 1610–1660 cm⁻¹ (C=N stretch) and 1740–1760 cm⁻¹ (ester C=O stretch).

  • Cyclopentyl group: NMR signals at δ 1.5–2.5 ppm for cyclopentyl protons and δ 0.8–1.2 ppm for the methyl group .

Predicted collision cross sections (CCS) for related adducts, such as [M+H]+ (155.1 Ų) and [M+Na]+ (164.6 Ų) , suggest moderate polarity, aligning with the compound’s potential for liquid chromatography–mass spectrometry (LC-MS) analysis.

Synthetic Methodologies and Optimization

Retrosynthetic Analysis

The synthesis of 2-(2-methylcyclopentyl)ethyl oxazole-4-carboxylate likely involves:

  • Oxazole ring formation: Cyclization of a thiobenzamide intermediate with α-halo esters, as demonstrated in the synthesis of ethyl 4-methyl-2-(4-(2-methylpropyloxy)-3-cyanophenyl)-5-thiazolecarboxylate .

  • Alkylation: Introduction of the 2-(2-methylcyclopentyl)ethyl group via nucleophilic substitution or Mitsunobu reaction.

  • Esterification: Coupling of the oxazole-4-carboxylic acid with 2-(2-methylcyclopentyl)ethanol under Steglich conditions.

Case Study: Ethyl 4-Methylthiazolecarboxylate Synthesis

A patent by outlines a multi-step synthesis for a structurally related thiazolecarboxylate, achieving >99% purity through:

  • Cyclization: Reaction of thiobenzamide with 2-chloroacetoacetic acid ethyl ester at 80–85°C.

  • Alkylation: Treatment with isobutyl bromide in dimethylformamide (DMF) at 80–85°C for 5 hours.

  • Purification: Recrystallization from methanol or n-butanol to remove byproducts.

Adapting this protocol, the 2-(2-methylcyclopentyl)ethyl group could be introduced via alkylation of a hydroxy-oxazole intermediate with 2-(2-methylcyclopentyl)ethyl bromide.

Physicochemical and Pharmacological Properties

Solubility and Stability

The compound’s hydrophobicity, inferred from the cyclopentyl and ethyl substituents, suggests limited aqueous solubility. Computational models predict a logP value of ~2.5–3.0, comparable to ethyl 2-(cyclopentylmethyl)-4-methyl-1,3-oxazole-5-carboxylate . Stability under acidic conditions may be compromised due to ester hydrolysis, necessitating storage at neutral pH and low temperatures.

Future Directions and Research Opportunities

  • Synthetic Optimization: Develop catalytic asymmetric methods to access enantiomerically pure forms.

  • Biological Screening: Evaluate inhibitory activity against xanthine oxidase, a target in hyperuricemia therapy.

  • Computational Modeling: Use density functional theory (DFT) to predict reaction pathways and optimize yields.

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